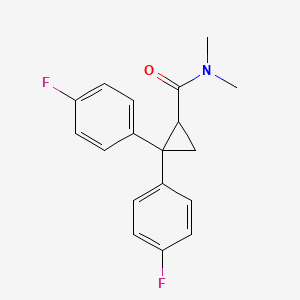
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide is a quaternary ammonium compound with a piperidine ring This compound is known for its unique structure, which includes a piperidine ring substituted with a methyl group and a trimethylammonioethoxyethyl group The diiodide form indicates the presence of two iodide ions associated with the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide typically involves the quaternization of a piperidine derivative. One common method involves the reaction of 1-methylpiperidine with 2-(2-chloroethoxy)ethyltrimethylammonium chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired quaternary ammonium compound. The product is then treated with iodine to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperidine ring and the quaternary ammonium group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the quaternary ammonium group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reaction conditions typically involve mild to moderate temperatures and the presence of a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents can be used. Reaction conditions vary depending on the specific reagent and desired product.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted piperidinium compounds, while oxidation and reduction reactions can lead to different oxidation states of the piperidine ring.
科学研究应用
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other piperidine derivatives.
Medicine: The compound may have therapeutic potential, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in various industrial applications, including as a catalyst or intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide involves its interaction with molecular targets such as ion channels, receptors, and enzymes. The quaternary ammonium group can interact with negatively charged sites on proteins, affecting their function and activity. The piperidine ring may also play a role in modulating the compound’s interactions with its targets.
相似化合物的比较
Similar Compounds
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, iodide: This compound is similar but contains only one iodide ion.
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, chloride: This compound contains a chloride ion instead of iodide.
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, bromide: This compound contains a bromide ion instead of iodide.
Uniqueness
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide is unique due to its specific combination of a piperidine ring, quaternary ammonium group, and two iodide ions. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
63916-17-6 |
|---|---|
分子式 |
C13H30I2N2O |
分子量 |
484.20 g/mol |
IUPAC 名称 |
trimethyl-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C13H30N2O.2HI/c1-14(2,3)10-12-16-13-11-15(4)8-6-5-7-9-15;;/h5-13H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
PFCLVVSDMXAKMC-UHFFFAOYSA-L |
规范 SMILES |
C[N+]1(CCCCC1)CCOCC[N+](C)(C)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
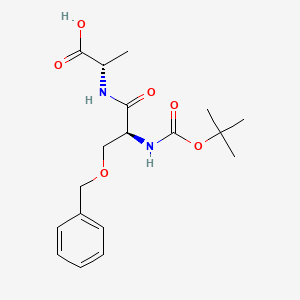

![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)

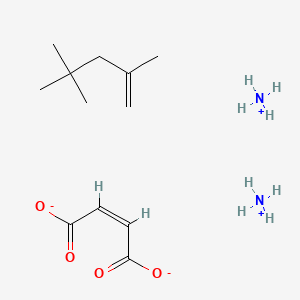
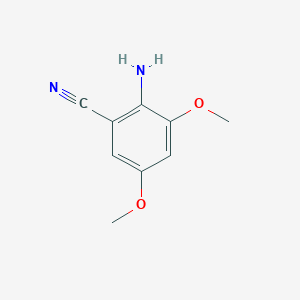
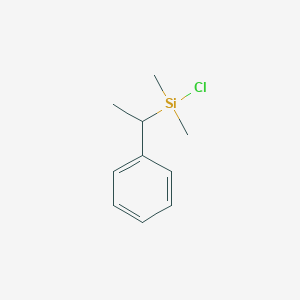
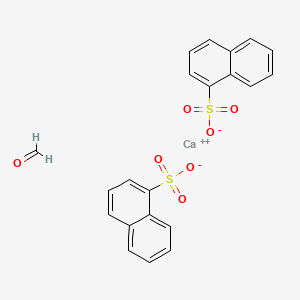


![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
